1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone
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Overview
Description
1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone is a chemical compound characterized by the presence of a benzothiazine ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone typically involves the formation of the benzothiazine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with a suitable ketone can lead to the formation of the benzothiazine ring, which can then be further functionalized to introduce the trifluoromethyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the benzothiazine ring.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazine ring .
Scientific Research Applications
1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the benzothiazine ring can interact with specific enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[6-(trifluoromethyl)pyridin-3-yl]ethanone: Similar in structure but with a pyridine ring instead of a benzothiazine ring.
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Contains a trifluoromethyl group and a pyrazole ring.
Uniqueness
1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone is unique due to the presence of both a trifluoromethyl group and a benzothiazine ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
101767-69-5 |
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Molecular Formula |
C12H10F3NOS |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone |
InChI |
InChI=1S/C12H10F3NOS/c1-6-11(7(2)17)18-10-4-3-8(12(13,14)15)5-9(10)16-6/h3-5,16H,1-2H3 |
InChI Key |
XEMCKQQTJCPSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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